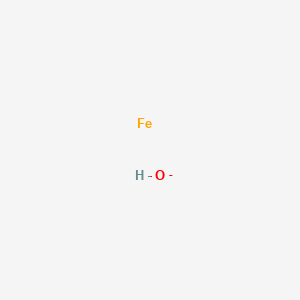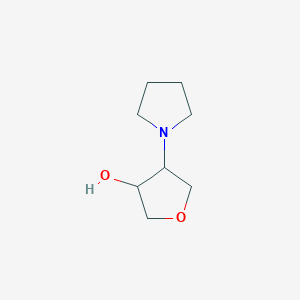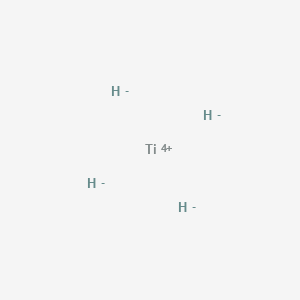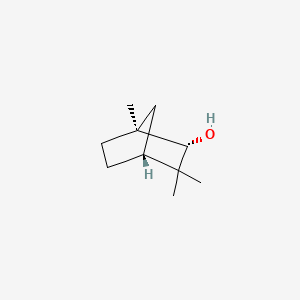
Acid Blue 183
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 183 is a synthetic dye belonging to the anthraquinone family. It is widely used in various industries, including textile, paper, and leather industries. This dye is also extensively utilized in scientific research, particularly in biology and medicine, as a staining agent to visualize cells and tissues under a microscope .
Preparation Methods
The synthesis of Acid Blue 183 involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with N-(4-aminophenyl)acetamide, followed by hydrolysis and subsequent condensation with chloroacetyl chloride . Industrial production methods typically involve the use of high-performance acid dye compositions, which can be uniformly mixed with weak acid dyes, auxiliaries, and stabilizers derived from natural products .
Chemical Reactions Analysis
Acid Blue 183 undergoes various chemical reactions, including:
Scientific Research Applications
Acid Blue 183 has a wide range of scientific research applications:
Biology: Used as a staining agent to visualize cells and tissues under a microscope.
Medicine: Employed in various assays to detect and quantify biomolecules such as proteins and nucleic acids.
Chemistry: Utilized in high-performance acid dye compositions for dyeing polyamide fibers.
Industry: Applied in the textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Acid Blue 183 involves its interaction with cellular components, leading to the visualization of cells and tissues. The dye binds to specific molecular targets, such as proteins and nucleic acids, allowing for their detection and quantification in various assays .
Comparison with Similar Compounds
Acid Blue 183 is unique due to its high performance in dye compositions and its extensive use in scientific research. Similar compounds include:
Acid Blue 225: Another anthraquinone dye used in similar applications.
Acid Blue 82: Known for its use in textile dyeing.
Acid Orange 95: Used in high-performance acid dye compositions.
This compound stands out due to its superior dye exhaustion rate and biodegradability, making it environmentally friendly and suitable for various industrial applications .
Properties
CAS No. |
12217-22-0 |
|---|---|
Molecular Formula |
C9H13Cl3Si |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






